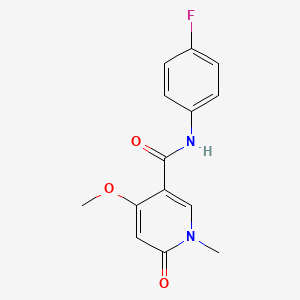

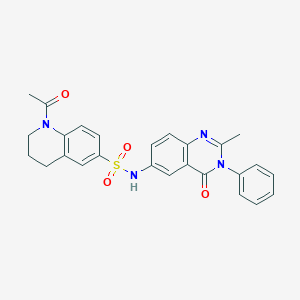

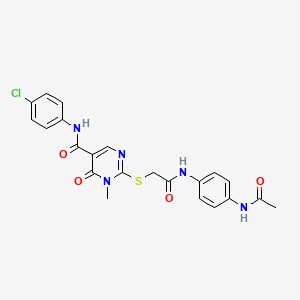

N-(4-fluorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .

Synthesis Analysis

The synthesis of such compounds typically involves multi-step chemical reactions, with a focus on optimizing conditions to improve yield and selectivity. Various studies have developed methodologies for synthesizing similar complex molecules, emphasizing the role of substituents in enhancing binding affinities to target receptors or transporters.Molecular Structure Analysis

The molecular structure of such compounds is crucial for understanding their interaction with biological targets. Studies on similar compounds have shown that the presence of certain substituents can significantly affect their binding affinity and selectivity towards transporters .Chemical Reactions Analysis

The chemical reactivity and properties of derivatives are influenced by their structural components. Research on related compounds has explored their interactions and binding mechanisms to transporters, providing insights into the molecular features essential for their activity .Physical And Chemical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for their application and efficacy. The development of analogs with improved physical properties has been a focus of research, aiming to enhance their pharmacokinetic profiles and therapeutic potential.Scientific Research Applications

- Mitochondrial Dysfunction Studies Application: Researchers use FMH to study mitochondrial dysfunction, particularly in the context of cellular respiration. By inhibiting Complex II, FMH affects ATP production, providing insights into energy metabolism and mitochondrial function.

- Respiration Studies Application: Scientists employ FMH to investigate the respiratory chain, electron flow, and reactive oxygen species (ROS) production. It aids in understanding cellular respiration and energy transfer.

- Electrochemical Detection and Liquid Chromatography Application: Researchers explore FMH’s electrochemical behavior and derivatization methods for amines. Liquid chromatography coupled with electrochemical detection benefits from FMH studies.

- Application : FMH derivatives, such as benzyl(4-fluorophenyl)phenylphosphine oxide (BFPPO), find use in modifying epoxy resins. Incorporating BFPPO enhances material properties, such as flame retardancy and mechanical strength .

- Application : Researchers investigate FMH derivatives for their fluorescence properties. For instance, bis(4-fluorophenyl)-methoxy substituted nickel phthalocyanine serves as a fluorescent probe. Spectral studies help understand its aggregation behavior .

- Bacterial Metabolism and Enzyme Inhibition Application: FMH aids in studying bacterial metabolic pathways and inhibiting bacterial transcarbamylase enzymes. Insights into bacterial metabolism contribute to antimicrobial research.

Materials Science and Polymer Modification

Fluorescent Probes and Spectroscopy

These applications highlight FMH’s versatility and relevance across diverse scientific disciplines. Researchers continue to explore its potential implications and limitations, paving the way for future discoveries. 🌟

Mechanism of Action

The mechanism of action of similar compounds is not fully understood, but it is believed to be related to its ability to form strong hydrogen bonds with other molecules. It is also believed to have a role in the stabilization of proteins, which may explain its use in the synthesis of polymers materials and pharmaceuticals.

Safety and Hazards

properties

IUPAC Name |

N-(4-fluorophenyl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O3/c1-17-8-11(12(20-2)7-13(17)18)14(19)16-10-5-3-9(15)4-6-10/h3-8H,1-2H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQDENQHSPEPMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)C(=O)NC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

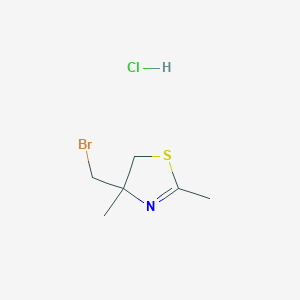

![N-(2-chloro-6-methylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2388196.png)

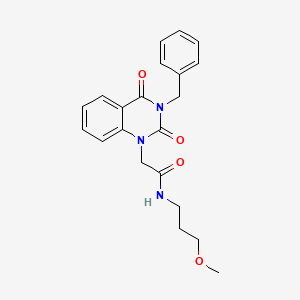

![13-Ethyl-8-(2-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2388202.png)

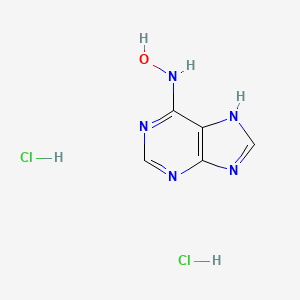

![N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2388206.png)